2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride
Overview
Description
2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride is a heterocyclic compound with the molecular formula C6H14Cl2N2O and a molecular weight of 201.09 . This compound is characterized by its spiro structure, which includes an oxygen atom and two nitrogen atoms within the ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing oxygen and nitrogen atoms. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can result in a wide range of products depending on the nucleophiles employed .
Scientific Research Applications
2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: This compound has a similar spiro structure but includes a benzyl group, which can alter its chemical and biological properties.
5-oxa-2,8-diazaspiro[3.5]nonane: Another related compound, differing in the positioning of the oxygen and nitrogen atoms within the ring system.
Uniqueness
2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-oxa-5,8-diazaspiro[3.5]nonane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-2-8-6(3-7-1)4-9-5-6;;/h7-8H,1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNILDKOUAISEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CN1)COC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416323-26-6 | |
Record name | 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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